molecular formula C15H22O B1671451 Germacrone CAS No. 6902-91-6

Germacrone

Cat. No. B1671451
CAS RN: 6902-91-6
M. Wt: 218.33 g/mol
InChI Key: CAULGCQHVOVVRN-SWZPTJTJSA-N
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Description

Germacrone is a sesquiterpene which has been isolated from Geranium macrorrhizum . It has shown antiviral properties in an animal model of influenza infection . Germacrone is an anti-inflammatory ingredient in the Chinese medicine zedoary turmeric .


Synthesis Analysis

Biosynthesis of germacrene A, a direct precursor of germacrone, in Escherichia coli was successfully performed and 11.99 mg/L germacrone A was obtained . Novel germacrone derivatives were designed based on the theories of bioalkylating agents, synthesized, and then investigated for their inhibition effects on Bel-7402, HepG2, A549, and HeLa cells .


Molecular Structure Analysis

The molecular structure of germacrone was proposed based on its pyrolytic transformation into β-elemene . Theoretical 1H–1H nuclear coupling constants (JH–H) were calculated for the three most stable conformers of compound 13 .


Chemical Reactions Analysis

The chemical reactivity of germacrone, including cyclization reactions, has been presented . Gas chromatographic analyses of essential oils generally show that germacrane sesquiterpenoids are often accompanied by their corresponding elemane Cope rearrangement products .


Physical And Chemical Properties Analysis

The molecular formula of Germacrone is C15H22O and its molecular weight is 218.33 . It is used for R&D purposes only and not for medicinal or household use .

Scientific Research Applications

Anticancer Properties

Germacrone has been extensively studied for its anticancer effects. It has demonstrated promising results in inducing cell cycle arrest and promoting apoptosis in various cancer cell lines, including hepatoma, glioma, and breast cancer. For instance, Liu et al. (2013) found that germacrone induces G2/M cell cycle arrest and apoptosis in human hepatoma cell lines, suggesting its potential as a chemopreventive drug candidate for liver cancer (Liu et al., 2013). Additionally, Riaz et al. (2020) highlighted germacrone's broad spectrum of pharmacological activities, including its efficacy against various cancers through modulation of cell signaling pathways (Riaz et al., 2020).

Neuroprotective Effects

Germacrone also shows potential in neuroprotection. Zhuang et al. (2021) demonstrated that germacrone alleviates neurological deficits following traumatic brain injury by modulating neuroinflammation and oxidative stress (Zhuang et al., 2021). This indicates its potential application in treating conditions related to brain injuries.

Antiviral and Anti-Inflammatory Effects

Moreover, germacrone exhibits antiviral and anti-inflammatory properties. Liao et al. (2013) found that germacrone inhibits influenza virus replication, indicating its potential as a therapeutic agent against influenza virus infection (Liao et al., 2013). An et al. (2014) reported the protective effects of germacrone on lipopolysaccharide-induced acute lung injury in neonatal rats, highlighting its anti-inflammatory activity (An et al., 2014).

Safety And Hazards

Germacrone causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Germacrone has been reported to exhibit many pharmacological properties, especially the anticancer effect . Many in vitro experiments have been performed on various cancer cell lines, trying to explore their anticancer mechanism . Structural modification and analogue design are worthy of further study in the future .

properties

IUPAC Name

(3E,7E)-3,7-dimethyl-10-propan-2-ylidenecyclodeca-3,7-dien-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h7-8H,5-6,9-10H2,1-4H3/b12-8+,13-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAULGCQHVOVVRN-SWZPTJTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(=C(C)C)C(=O)CC(=CCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C\CC(=C(C)C)C(=O)C/C(=C/CC1)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Germacrone

CAS RN

6902-91-6
Record name Germacrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6902-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Germacrone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Germacrone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GERMACRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2WQ6N4FBP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,650
Citations
Q Liao, Z Qian, R Liu, L An, X Chen - Antiviral research, 2013 - Elsevier
… A549 cells treated with germacrone. In a time-of-addition study, germacrone was found to … Germacrone also exhibited an effective protection of mice from lethal infection and reduced …
Number of citations: 68 www.sciencedirect.com
A Riaz, A Rasul, N Kanwal, G Hussain… - Current Drug …, 2020 - ingentaconnect.com
… Germacrone is a bioactive natural compound found in the … Germacrone is an effective inducer of cell cycle arrest and … pharmacological activities exhibited by germacrone. The reported …
Number of citations: 17 www.ingentaconnect.com
Z Zhong, X Chen, W Tan, Z Xu, K Zhou, T Wu… - European journal of …, 2011 - Elsevier
… Furthermore, germacrone treatment significantly increased Bok expression and … , germacrone treatment induced caspase-3, 7, 9, PARP cleavage. We concluded that germacrone …
Number of citations: 111 www.sciencedirect.com
Y Liu, W Wang, B Fang, F Ma, Q Zheng, P Deng… - European Journal of …, 2013 - Elsevier
… Besides, we also found that reactive oxygen species was increased after germacrone treatment at the same time. Our results suggest that germacrone may have the chemopreventive …
Number of citations: 106 www.sciencedirect.com
Q Kong, Y Ma, J Yu, X Chen - Scientific Reports, 2017 - nature.com
… germacrone, curdione, and furanodiene using the PubChem Compound Database. We then used the PubChem_CID of germacrone, … molecular mechanisms for germacrone, curdione, …
Number of citations: 34 www.nature.com
W He, X Zhai, J Su, R Ye, Y Zheng, S Su - Pathogens, 2019 - mdpi.com
… Germacrone has inhibitory effects on H1N1, H3N2 influenza viruses, and Influenza B … effects of germacrone on PRV infection and its antiviral mechanism. We found that germacrone can …
Number of citations: 24 www.mdpi.com
B Liu, YQ Gao, XM Wang… - Molecular medicine …, 2014 - spandidos-publications.com
… Furthermore, germacrone was found to inhibit the proliferation of breast … of germacrone on human glioma cells. Therefore, in the present study, the anti-proliferative effect of germacrone …
Number of citations: 52 www.spandidos-publications.com
D Ji, Q Zhao, Y Qin, H Tong, Q Wang… - Cell biology …, 2021 - Wiley Online Library
Liver fibrosis is a primary threat to public health, owing to limited therapeutic options. Germacrone (GM) has been shown to exert various curative effects against human diseases, …
Number of citations: 22 onlinelibrary.wiley.com
T Tan, Q Huang, W Chu, B Li, J Wu, Q Xia, X Cao - Drug Delivery, 2022 - Taylor & Francis
Macrophages can transform into M1 (pro-inflammatory) and M2 (anti-inflammatory) phenotypes, which mediate the immune/inflammatory response in rheumatoid arthritis (RA). …
Number of citations: 10 www.tandfonline.com
MS Lim, SY Choung, KW Jeong - Phytotherapy Research, 2016 - Wiley Online Library
… In addition, germacrone efficiently potentiates the antitumor activity of … of germacrone on ERα-mediated signaling in breast cancer cells but also demonstrate the benefits of germacrone …
Number of citations: 39 onlinelibrary.wiley.com

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